6-(3,3-Dimethylbut-1-ynyl)nicotinic acid is a chemical compound with the molecular formula CHNO and a CAS number of 852210-26-5. This compound is a derivative of nicotinic acid, which is a form of vitamin B3 and plays a crucial role in various biological processes. The presence of the 3,3-dimethylbut-1-ynyl group enhances its chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized from nicotinic acid, which is widely available and serves as a precursor for various derivatives. Research indicates that it can be produced through specific synthetic routes that involve alkynylation reactions, where the alkyne group is introduced to the nicotinic acid structure .
6-(3,3-Dimethylbut-1-ynyl)nicotinic acid is classified as an alkynyl derivative of nicotinic acid. It falls under the category of organic compounds and specifically belongs to the class of carboxylic acids due to the presence of the carboxyl functional group (-COOH).
The synthesis of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid typically involves alkynylation reactions. One common method includes the reaction of nicotinic acid with 3,3-dimethylbut-1-yne in the presence of a suitable catalyst. This process can be facilitated through various techniques such as:
The reaction conditions often require specific temperatures and solvents to achieve optimal yields. For instance, using polar aprotic solvents can enhance the reactivity of the alkynes involved in these transformations .
6-(3,3-Dimethylbut-1-ynyl)nicotinic acid can participate in various chemical reactions due to its functional groups. Some notable reactions include:
The reactivity profile suggests that this compound can undergo nucleophilic substitution reactions at the carboxylic acid site and electrophilic aromatic substitution at the pyridine ring.
The mechanism of action for 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid primarily revolves around its interaction with biological targets such as receptors or enzymes. It may act as a ligand for nicotinic acetylcholine receptors, influencing neurotransmission and potentially providing therapeutic effects in conditions like neurodegenerative diseases.
Studies indicate that modifications on the nicotinic structure can enhance receptor affinity and selectivity, which is crucial for developing pharmacological agents .
Some physical properties include:
Chemical properties are influenced by both the pyridine ring and the carboxylic acid functionality:
Relevant data regarding these properties can be obtained from material safety data sheets and chemical databases .
6-(3,3-Dimethylbut-1-ynyl)nicotinic acid has potential applications in several scientific fields:
Research continues to explore its efficacy and safety in various therapeutic contexts, highlighting its importance in drug discovery efforts .
The retrosynthetic deconstruction of 6-(3,3-dimethylbut-1-ynyl)nicotinic acid centers on disconnecting the alkyne-nicotinic acid C-C bond to reveal two primary synthons: a halogenated nicotinic acid derivative (typically 6-halonicotinate) and a terminal alkyne (3,3-dimethylbut-1-yne). Alternative pathways involve late-stage oxidation of a pyridyl alkyne alcohol or aldehyde, though this introduces regioselectivity challenges during oxidation. The core nicotinic acid moiety may derive from commercial 3-picoline via C6 halogenation or from quinoline through oxidative decarboxylation – a route historically used industrially for nicotinic acid production but complicated by byproduct management [2]. Strategic protection of the carboxylic acid as an ester (e.g., methyl or ethyl) is essential to prevent catalyst poisoning during metal-catalyzed coupling steps. The tert-butylacetylene component necessitates silyl or trialkylsilyl protection during synthesis to avoid metal coordination issues [3].
Table 1: Retrosynthetic Pathways for 6-(3,3-Dimethylbut-1-ynyl)nicotinic Acid
Disconnection Site | Synthon A | Synthon B | Key Challenges |
---|---|---|---|
C(alkyne)-C(pyridine) | 6-Halonicotinic ester | 3,3-Dimethylbut-1-yne | Regioselective C6 functionalization |
Carboxylic acid | 6-Alkynyl pyridinecarboxaldehyde | Oxidation system | Overoxidation to carboxylic acid |
Alkyne sidechain | Ethynyltrimethylsilane | 6-Halo-3-(haloalkyl)nicotinate | Multi-step alkylation/dehalogenation |
Palladium-copper bimetallic catalysis provides the most efficient route to the C-C bond formation between the pyridine core and the alkyne substituent. The Sonogashira cross-coupling reaction between 6-halonicotinic acid derivatives (X = I, Br, OTf) and 3,3-dimethylbut-1-yne is favored, leveraging in situ generated Pd(0) species for oxidative addition and copper acetylides for efficient transmetalation. Nickel-based catalysts offer a lower-cost alternative but exhibit reduced efficiency with sterically hindered alkynes like 3,3-dimethylbut-1-yne due to slower reductive elimination kinetics. Iron-catalyzed systems remain impractical due to competing homocoupling of the terminal alkyne and decomposition of the nicotinate electrophile under strongly reducing conditions [6]. Key improvements involve in situ reduction of precatalysts like Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance turnover numbers and suppress alkyne oligomerization. Microwave irradiation (80-120°C) significantly accelerates coupling kinetics compared to conventional heating, reducing reaction times from hours to minutes while maintaining >85% yield [3] [6].
Table 2: Catalyst Performance in Alkyne Coupling to 6-Iodonicotinate
Catalyst System | Ligand | Yield (%) | Homocoupling Byproduct (%) |
---|---|---|---|
Pd(OAc)₂/CuI | PPh₃ | 68 | 12 |
Pd(OAc)₂/CuI | XPhos | 92 | <2 |
PdCl₂(PPh₃)₂/CuI | None | 75 | 8 |
NiCl₂(PPh₃)₂/CuI | dppp | 45 | 15 |
Pd/C-CuI (heterogeneous) | None | 60 | 22 |
Achieving C6-selective halogenation in nicotinic acid derivatives is critical due to the competing reactivity at C2 and C4 positions driven by the electron-withdrawing carboxylate group. Directed ortho-metalation (DoM) strategies using protected nicotinamides enable C6 lithiation at -78°C followed by halogen quench (I₂, Br₂), yielding 6-halo intermediates with >15:1 regioselectivity over C2/C4 isomers. Alternatively, radical bromination (NBS, benzoyl peroxide) in chlorinated solvents provides moderate C6 selectivity (6:1) but risks decarboxylation at elevated temperatures. The steric profile of 3,3-dimethylbut-1-yne minimizes post-coupling isomerization, though electron density redistribution from the alkyne can activate C4 toward electrophilic side reactions if reaction control is inadequate. Protecting group selection critically influences halogenation efficiency; ethyl esters outperform methyl analogs by reducing enolization during metal-halogen exchange [2] [6].
Scale-up beyond laboratory synthesis introduces three critical bottlenecks: (1) Organometallic instability during halogen-metal exchange in C6 functionalization requires sub-zero temperature control and inert atmosphere, increasing operational complexity; (2) Palladium removal to <10 ppm in APIs necessitates costly scavengers (SiliaBond Thiol) or recrystallization from acetic acid/water mixtures; (3) The exothermic nature of alkyne coupling demands controlled reagent addition to prevent thermal runaway and homocoupling byproduct formation. Process mass intensity (PMI) analysis reveals solvent consumption in chromatography-dominated purification accounts for >70% of waste. Transitioning to crystallization-based purification using ethanol-water systems reduces PMI by 50% but risks co-precipitating diacetylene impurities. Sourcing 6-bromonicotinic acid at scale remains costly ($250-350/mol), making the lithiation/halogenation route from commercial nicotinate economically necessary despite its lower atom efficiency. Nitric acid oxidation of 5-ethyl-2-methylpyridine – a precursor in nicotinic acid production – generates N₂O as a significant byproduct, complicating waste stream management in integrated manufacturing [2] [6].
Table 4: Scalability Challenges and Mitigation Strategies
Process Stage | Key Challenge | Mitigation Strategy | Impact on Cost/Yield |
---|---|---|---|
C6 Halogenation | Regioselectivity control | Directed ortho-metalation at -78°C | +15% yield vs. radical bromination |
Sonogashira coupling | Pd removal & alkyne dimerization | SPhos ligand + SiliaBond Thiol scavenger | Adds $80/kg; +5% purity |
Ester hydrolysis | Incomplete conversion | KOH/THF/H₂O reflux with phase transfer agent | Reduces reaction time by 40% |
Final purification | Chromatography inefficiency | Crystallization from ethanol/water (7:3) | -30% solvent waste; -8% recovery |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3